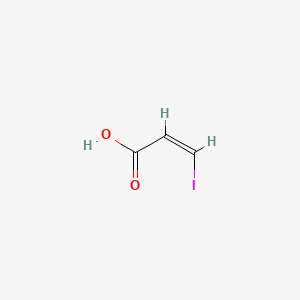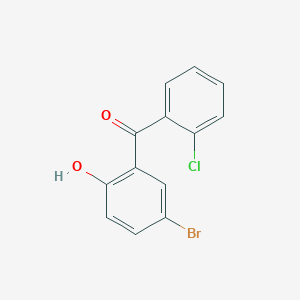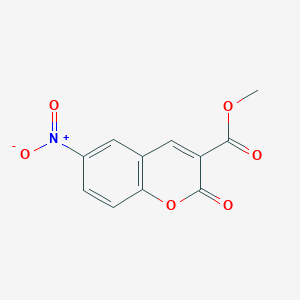
(Z)-3-Iodoacrylic acid
Descripción general
Descripción
(Z)-3-Iodoacrylic acid is a compound that is closely related to various acrylic acids, which are important industrial chemicals with extensive applications in different fields, including biomedical purposes. Although the provided papers do not directly discuss (Z)-3-Iodoacrylic acid, they provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of (Z)-3-Iodoacrylic acid.
Synthesis Analysis
The synthesis of related acrylic acid derivatives involves the modification of polyacrylic acid (PAA) with various phenol imides and subsequent reactions with metal ions such as Zn+2 to form polymer metal composites . Another relevant synthesis method includes the formation of a trinuclear Zn complex using a specially designed ligand, which catalyzes asymmetric iodolactonization with high enantiomeric excess . These methods suggest that the synthesis of (Z)-3-Iodoacrylic acid could potentially involve similar complexation reactions or the use of specific ligands to introduce the iodine atom into the acrylic acid framework.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives can be determined using techniques such as X-ray crystallography. For instance, the separation and structural determination of E and Z isomers of a dimethoxyphenyl acrylic acid were achieved by controlling the pH during the acidification of their sodium salts . Similarly, the crystal structure of (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid was solved, revealing the presence of multiple independent molecules in the asymmetric unit and various hydrogen-bond motifs . These findings indicate that (Z)-3-Iodoacrylic acid could also exhibit complex crystallographic behavior with potential for multiple isomers and hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving acrylic acid derivatives are diverse. The papers suggest that these compounds can form complexes with metals , undergo catalytic reactions such as iodolactonization , and exhibit specific adsorption behavior on surfaces due to the presence of functional groups like carboxylic acids . Therefore, (Z)-3-Iodoacrylic acid may also participate in similar reactions, particularly those involving halogenation or interactions with metal surfaces.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives can be characterized using techniques such as NMR, FT-IR, TGA, SEM, and DSC . These compounds display biocidal properties against various pathogens , and their adsorption behavior on surfaces like ZnO has been studied, revealing insights into molecular conformation and interaction forces . The presence of an iodine atom in (Z)-3-Iodoacrylic acid would likely influence its physical properties, such as density and melting point, as well as its chemical reactivity, particularly in electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
1. Synthesis of Hypervalent Iodine Reagents
(Z)-3-Iodoacrylic acid derivatives are rapidly accessible and can be easily oxidized to produce hypervalent iodine(III) reagents. These reagents exhibit superior or similar reactivity compared to conventional hypervalent iodine(III) reagents and are used in various chemical reactions (Shah et al., 2009).
2. Stereoselective Synthesis
This compound is involved in stereoselective synthesis processes. For example, it participates in the reaction with tributyltin chloride and sodium borohydride, leading to the production of functionalized (E)-α,β-unsaturated carboxylic acids (Foubelo et al., 1994).
3. Catalysis and Organic Synthesis
In catalysis, (Z)-3-Iodoacrylic acid is used with Pd/C–Cu as an effective catalyst system for coupling with terminal alkynes, resulting in the synthesis of γ-ylidene butenolides. This method is noted for its regio- and stereoselectivity (Rambabu et al., 2013).
4. Halogenation of Vinylic C-H Bonds
(Z)-3-Iodoacrylic acid derivatives are used in the halogenation of vinylic C-H bonds. The process, catalyzed by Rh(III), is a regio- and stereoselective method for the iodination and bromination of acrylamides (Kuhl et al., 2013).
5. Hemocompatibility of Polypropylene Membranes
In materials science, (Z)-3-Iodoacrylic acid is used in the synthesis of zwitterionic copolymers for modifying polypropylene membranes, enhancing their antifouling and hemocompatible properties. This is particularly relevant in the context of blood filtration (Venault et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-3-iodoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\I)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349233 | |
| Record name | (Z)-3-Iodoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Iodoacrylic acid | |
CAS RN |
6214-35-3 | |
| Record name | (Z)-3-Iodoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for preparing (Z)-3-Iodoacrylic acid?
A1: One established method involves the reaction of propiolic acid with methylmagnesium iodide in tetrahydrofuran (THF). This reaction proceeds stereospecifically, yielding exclusively the (Z)-isomer of 3-iodoacrylic acid [].
Q2: How is (Z)-3-Iodoacrylic acid utilized in organic synthesis?
A2: (Z)-3-Iodoacrylic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with various organozinc reagents under palladium(0) catalysis to afford (E)- and (Z)-α,β-unsaturated acids and amides stereospecifically after acidic cleavage []. Additionally, it participates in copper(I)-catalyzed multicomponent reactions with terminal alkynes and primary amines to produce diverse heterocyclic compounds, including 5-hydroxy-1H-pyrrol-2(5H)-ones and complex indole/lactam scaffolds [, ].
Q3: Are there any notable examples of (Z)-3-Iodoacrylic acid's application in natural product synthesis?
A3: Yes, the copper-catalyzed multicomponent reaction using (Z)-3-Iodoacrylic acid has been successfully employed in a short-step synthesis of pulchellalactam, a naturally occurring compound [].
Q4: Does (Z)-3-Iodoacrylic acid participate in reactions other than cross-couplings?
A4: Yes, (Z)-3-Iodoacrylic acid reacts with norbornene in the presence of a palladium catalyst and base to yield a diene product with an exo, exo-2,3-disubstituted norbornane skeleton []. This reaction highlights its ability to engage in reactions beyond typical cross-coupling processes.
Q5: What spectroscopic data is available for characterizing (Z)-3-Iodoacrylic acid?
A5: (Z)-3-Iodoacrylic acid can be characterized using 1H NMR spectroscopy. In CDCl3, the following signals are observed: δ 10.3 (1H, s), 7.7 (1H, d, J = 9 Hz), and 7.04 (1H, d, J = 9 Hz) []. These signals correspond to the carboxylic acid proton and the two vinylic protons, respectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)








![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)


